4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide
Description
4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with methoxy groups and a pyridazinone moiety, making it an interesting subject for research in organic chemistry and pharmacology.
Properties
IUPAC Name |
4-methoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-27-17-7-3-15(4-8-17)19-11-12-20(25)24(23-19)14-13-22-21(26)16-5-9-18(28-2)10-6-16/h3-12H,13-14H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACGCCCKQMXLKCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzoic acid with 4-methoxyaniline to form 4-methoxy-N-(4-methoxyphenyl)benzamide . This intermediate can then undergo further reactions to introduce the pyridazinone moiety, often involving cyclization reactions under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The carbonyl group in the pyridazinone moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield phenolic derivatives, while reduction of the carbonyl group would produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-methoxy-N-(4-methoxyphenyl)benzamide: A simpler analog with similar structural features but lacking the pyridazinone moiety.
(E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another compound with methoxyphenyl groups but different functional groups and applications.
Uniqueness
4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to its combination of methoxybenzamide and pyridazinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, also known by its CAS number 923226-85-1, is a complex organic compound with potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 443.5 g/mol. It features a pyridazinone ring, methoxyphenyl groups, and a benzamide moiety, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H25N3O5S |
| Molecular Weight | 443.5 g/mol |
| CAS Number | 923226-85-1 |
The biological activity of this compound is primarily attributed to its interaction with tubulin, similar to other compounds in the SMART (4-substituted methoxybenzoyl-aryl-thiazole) class. These compounds are known to inhibit tubulin polymerization, leading to cell cycle arrest at the G(2)/M phase and subsequent apoptosis in cancer cells .
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies have shown that it can overcome multidrug resistance (MDR), a common challenge in cancer therapy. The ability to inhibit tubulin polymerization allows it to effectively target rapidly dividing cancer cells, making it a candidate for further development as an anticancer agent .
Case Studies
- In Vitro Studies : A study demonstrated that this compound displayed potent cytotoxic effects against prostate cancer (PC-3) and melanoma (A375) cell lines. The compound was effective in the low nanomolar range, indicating strong antiproliferative properties .
- In Vivo Efficacy : In vivo experiments using human cancer xenograft models showed promising results with significant tumor growth inhibition. Treatment with the compound resulted in T/C values ranging from 4% to 30%, suggesting effective antitumor activity without apparent neurotoxicity at higher doses .
Structure-Activity Relationship (SAR)
The structural modifications of the compound have been crucial in enhancing its biological activity. Key factors influencing its efficacy include:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-methoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, and how can reaction conditions be optimized?
- Methodology : The pyridazinone core is typically synthesized via cyclization of hydrazine derivatives with diketones or via condensation reactions. For example, pyridazinone hybrids are synthesized using nucleophilic substitution reactions on pre-functionalized pyridazinone scaffolds, followed by coupling with benzamide derivatives. Key steps include:
- Cyclization : Use of POCl₃ or acetic acid under reflux for pyridazinone ring formation .
- Coupling : Amide bond formation via EDCI/HOBt-mediated reactions or direct nucleophilic substitution .
- Optimization : Adjust solvent polarity (e.g., DCM-MeOH gradients for purification) and temperature to improve yields (e.g., 45–60°C for 6–12 hours) .
Q. How is the structural identity and purity of this compound validated in academic research?
- Methodology :
- Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, pyridazinone carbonyl at ~164–168 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ matching calculated masses) .
- Chromatography : HPLC with UV detection (λ = 254–280 nm) to assess purity (>95%) .
Q. What preliminary biological screening models are used to evaluate its bioactivity?
- Methodology :
- In Vitro Assays : HDAC inhibition assays (e.g., fluorometric screening against class I isoforms) and cytotoxicity testing (e.g., IC₅₀ determination in SKM-1 cells) .
- Cell Cycle Analysis : Flow cytometry to detect G1 arrest via propidium iodide staining .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities across different experimental models?
- Case Study : reports higher antitumor efficacy in immune-competent SKM-1 xenograft mice compared to thymus-deficient models. To address discrepancies:
- Model Validation : Compare immune cell infiltration (e.g., CD8+ T cells) via immunohistochemistry.
- Dose-Response Analysis : Use pharmacokinetic (PK) profiling to confirm compound exposure levels in both models .
- Mechanistic Follow-Up : Test immune-modulatory effects (e.g., cytokine release assays) to identify off-target interactions .
Q. What experimental designs are recommended for studying its mechanism of action as an HDAC inhibitor?
- Methodology :
- Enzyme Kinetics : Measure IC₅₀ values against recombinant HDAC isoforms (e.g., HDAC1 vs. HDAC6) using fluorogenic substrates .
- Epigenetic Profiling : ChIP-seq or RNA-seq to identify acetylated histone H3 targets and downstream gene regulation .
- Structural Biology : Co-crystallization with HDAC1 active site to map binding interactions (e.g., pyridazinone coordination to Zn²⁺) .
Q. How can in vivo pharmacokinetic (PK) and toxicity profiles be systematically evaluated?
- Protocol :
- PK Studies : Administer compound orally to SD rats (e.g., 10 mg/kg) and collect plasma samples for LC-MS/MS analysis (t₁/₂, Cmax, AUC) .
- Toxicity Screening : Assess hERG channel inhibition (patch-clamp assays; IC₅₀ > 30 μM preferred) and hepatocyte metabolic stability (across species) .
- Tissue Distribution : Radiolabeled compound tracking in xenograft models to evaluate tumor penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
